molecular formula C16H22O11 B138376 beta-D-Glucose pentaacetate CAS No. 154395-36-5

beta-D-Glucose pentaacetate

Cat. No. B138376
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-IBEHDNSVSA-N
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Description

Beta-D-Glucose pentaacetate is a known sugar derivative with the molecular formula C16H22O11 . It is used in biochemical reactions and as an active pharmaceutical intermediate . It has been used to stimulate insulin release in rat pancreatic islets .


Synthesis Analysis

Beta-D-Glucose pentaacetate is an important intermediate for the synthesis of different types of glycosides . Anomerization of glycosides, a process where one stereoisomer is converted into another, has been performed using imidazole, which promotes the anomerization of beta-D-glucose pentaacetate . This reaction can proceed in both organic solvents and solid state at room temperature .


Molecular Structure Analysis

The molecular structure of beta-D-Glucose pentaacetate contains a total of 49 bonds. There are 27 non-H bonds, 5 multiple bonds, 11 rotatable bonds, 5 double bonds, 1 six-membered ring, 5 esters (aliphatic), and 1 ether (aliphatic) .


Chemical Reactions Analysis

Beta-D-Glucose pentaacetate has been used in oil spill recovery. A derivative of beta-D-glucose pentaacetate with a triazole group, referred to as compound 1, has been developed and used in oil spill recovery . Compound 1 can efficiently solidify oil into oleogel, especially dimethyl sulfoxide (DMS) at 0.09 wt%, and can exhibit solid mechanical strength and stability for a dozen days in different environments .


Physical And Chemical Properties Analysis

Beta-D-Glucose pentaacetate is a white to off-white powder . It has an average mass of 390.339 Da and a monoisotopic mass of 390.116211 Da .

Scientific Research Applications

Synthesis of Mirror-Image Carbohydrates
β-D-Glucose pentaacetate is used in the transformation of carbohydrates into their mirror-image forms. This process is illustrated in the synthesis of unnatural enantiomers of blood group trisaccharides, providing a method for studying the biological functions of mirror-image oligosaccharides (Boulineau & Wei, 2004).

Glycogen Synthase Activation
The compound has been observed to enhance glycogen synthase a activity in rat hepatocytes. This enzymatic activation aids in the understanding of metabolic pathways and the potential therapeutic use of α-D-glucose pentaacetate in treating conditions like non-insulin-dependent diabetes mellitus (Cancelas et al., 2000).

Preparation of Sugar Derivatives
The preparation of α- and β-D-glucoseptanose pentaacetates involves β-D-Glucose pentaacetate, signifying its role in the synthesis of complex sugar derivatives. These derivatives are valuable for structural and functional studies in carbohydrate chemistry (Bhadbhade et al., 2012).

Development of Photoluminescent Materials
β-D-Glucose pentaacetate has been used to generate photoluminescent polymer-carbon nanodots. This application demonstrates its potential in developing novel materials for visual monitoring of food freshness, such as assessing the freshness of shrimp (Zhang et al., 2022).

Chemical and Biochemical Applications Overview
A comprehensive overview highlights the use of β-D-Glucose pentaacetate in various fields, including its role as an intermediate in drug derivatives, due to the easy removal of its acetyl groups. The compound’s physicochemical properties and synthesis methods are also discussed, reflecting its significance in chemical and biochemical research (Shao-cheng, 2011).

Measurement of Acetylation Substitution Degree
β-D-Glucose pentaacetate serves as a reference component in the UV spectrophotometric method for determining the degree of acetylation substitution. This application is crucial for the accurate and rapid quantification in the analysis of substances like Konjac glucomannan (Shi-lin, 2010).

Safety And Hazards

Beta-D-Glucose pentaacetate may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated .

Future Directions

The anomerization of beta-D-glucose pentaacetate in solid state may open a new promising way for stereoselective anomerization of broad glucosides in the future . Additionally, beta-D-glucose pentaacetate and its derivatives have potential applications in oil spill recovery and as stabilizers of the amorphous phase of active ingredients of drugs .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name beta-D-Glucose pentaacetate
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Record name 2,3,4,5,6-Penta-O-acetyl-D-glucose
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Boiling Point

454.00 to 456.00 °C. @ 760.00 mm Hg
Record name 2,3,4,5,6-Penta-O-acetyl-D-glucose
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Solubility

1.5 mg/mL at 18 °C
Record name 2,3,4,5,6-Penta-O-acetyl-D-glucose
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Product Name

beta-D-Glucose pentaacetate

CAS RN

604-69-3, 3891-59-6
Record name β-D-Glucose pentaacetate
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Record name beta-D-Glucose pentaacetate
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Record name β-D-glucose pentaacetate
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Record name .BETA.-D-GLUCOSE PENTAACETATE
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Record name 2,3,4,5,6-Penta-O-acetyl-D-glucose
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Melting Point

135 °C
Record name 2,3,4,5,6-Penta-O-acetyl-D-glucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
MM Kadiata, A Laghmich… - International …, 1999 - spandidos-publications.com
… In the presence of 2.8 mM D-glucose, beta-D-glucose pentaacetate (1. 7 mM) augmented insulin … of the C1 common to beta-D-glucose pentaacetate and alpha-L-glucose pentaacetate. …
Number of citations: 6 www.spandidos-publications.com
WJ Malaisse, MM Kadiata - … Journal of Molecular …, 1998 - spandidos-publications.com
… sole presence of the succinic acid ester, the increments in insulin output evoked by D-mannoheptulose hexaacetate, alpha-L-glucose pentaacetate and beta-D-glucose pentaacetate (…
Number of citations: 10 www.spandidos-publications.com
WJ Malaisse, A Laghmich, L Ladrière… - Research …, 1998 - europepmc.org
… The secretory response to L-leucine was also increased by beta-D-glucose pentaacetate, … (8.3 mM) was increased by alpha- or beta-D-glucose pentaacetate and 2-deoxy-D-glucose …
Number of citations: 7 europepmc.org
WA Pearson, GO Spessard - Journal of Chemical Education, 1975 - ACS Publications
α[alpha]- and β[bet]aD-glucose pentaacetate. An experiment in structure assignment using NMR Page 1 Wesley A. Pearson and Gary O. Spessard St. Olaf College Northfield, …
Number of citations: 6 pubs.acs.org
Z BR, R THIESSEN Jr, L CL - Toxicology and Applied Pharmacology, 1960 - europepmc.org
The suitability of beta-D-glucose pentaacetate for food use. I. The subscute toxicity of beta-D-glucose pentaacete. - … The suitability of beta-D-glucose pentaacetate for food use. I. The subscute …
Number of citations: 0 europepmc.org
김인숙, 이철우, 초옹진 - koreascience.kr
… The enzyme readily cleaved MAS, $\beta $-D-glucose pentaacetate, $\alpha $-naphthyl acetate, $\rho $-nitrophenyl acetate as well as acetyl xylan, but had no activity on $\rho $-…
Number of citations: 0 koreascience.kr
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
… The suitability of beta-D-glucose pentaacetate for food use. II. Studies on the absorption and metabolism. … The subacute toxicity of beta-D-glucose pentaacetate. Toxicol. Appl. …
Number of citations: 0 efsa.onlinelibrary.wiley.com
R UKELES - The Journal of Protozoology, 1970 - Wiley Online Library
Observations on the effect of 7 glucose analogs on growth of C. paramecium showed that 2‐deoxy‐D‐glucose and 2‐deoxy‐D‐galactose inhibited growth. Inhibition in 2‐DG was not …
Number of citations: 2 onlinelibrary.wiley.com
H Wallace - 2018 - scholarworks.uark.edu
… Beta-D-glucose pentaacetate is used as glucosyl donor in the presence of a lewis acid such as BF3·OEt2 to glycosylate various phenols. This route may eliminate the need for …
Number of citations: 2 scholarworks.uark.edu
CA MACKENZIE - J. Am. Chem. Soc, 1948
Number of citations: 1

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